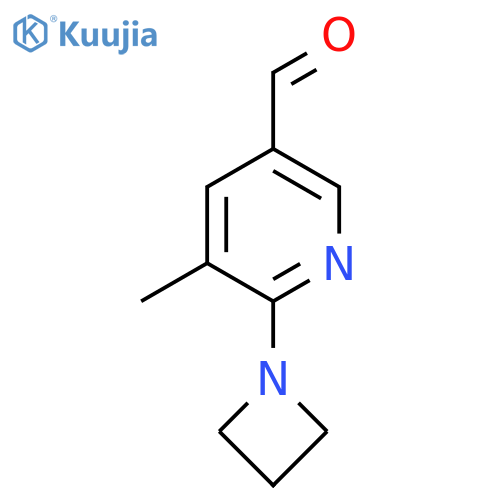

Cas no 1862822-25-0 (6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde)

6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 1862822-25-0

- EN300-725522

- 6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde

-

- インチ: 1S/C10H12N2O/c1-8-5-9(7-13)6-11-10(8)12-3-2-4-12/h5-7H,2-4H2,1H3

- InChIKey: RNXPDMORZXNXRN-UHFFFAOYSA-N

- ほほえんだ: O=CC1=CN=C(C(C)=C1)N1CCC1

計算された属性

- せいみつぶんしりょう: 176.094963011g/mol

- どういたいしつりょう: 176.094963011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 33.2Ų

6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-725522-1.0g |

6-(azetidin-1-yl)-5-methylpyridine-3-carbaldehyde |

1862822-25-0 | 1g |

$0.0 | 2023-06-07 |

6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde 関連文献

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

10. Caper tea

6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehydeに関する追加情報

Introduction to 6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde (CAS No. 1862822-25-0)

6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde, identified by the CAS number 1862822-25-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural uniqueness of this molecule, featuring an azetidine ring fused with a pyridine core and a formyl group at the 3-position, positions it as a valuable scaffold for further chemical modifications and biological evaluations.

The azetidin-1-yl moiety in the molecular structure introduces a cyclic amide-like functionality, which is known to influence the electronic properties and reactivity of the compound. This feature makes 6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde a promising candidate for investigating its role in various biochemical pathways. The 5-methyl substitution on the pyridine ring further modulates the compound's physicochemical properties, enhancing its solubility and metabolic stability, which are critical factors in drug design.

In recent years, there has been a surge in research focusing on heterocyclic compounds due to their broad spectrum of biological activities. Among these, pyridine derivatives have been extensively studied for their potential applications in treating neurological disorders, infectious diseases, and cancer. The aldehyde group at the 3-position of 6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde serves as a versatile handle for further functionalization, enabling the synthesis of more complex derivatives with tailored biological properties.

One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of bioactive molecules. The combination of the azetidine and pyridine moieties provides a unique framework that can interact with biological targets in multiple ways. For instance, studies have shown that pyridine derivatives can act as ligands for enzymes and receptors, modulating their activity and function. The presence of the aldehyde group also allows for condensation reactions with nucleophiles, leading to the formation of Schiff bases and other heterocyclic compounds, which are known to exhibit significant pharmacological effects.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before conducting wet-lab experiments. This approach has been particularly useful in evaluating the potential of 6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde as a lead compound for drug discovery. Molecular docking studies have revealed that this compound can bind to various protein targets, including kinases and transcription factors, which are involved in critical cellular processes. These findings suggest that further optimization of this scaffold could lead to the development of novel therapeutic agents.

The synthesis of 6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde involves multi-step organic transformations that highlight its synthetic versatility. The introduction of the azetidine ring typically requires cyclization reactions involving appropriate precursors, while the methylation at the 5-position can be achieved through nucleophilic substitution or metal-catalyzed reactions. The final step involves formylation at the 3-position, which can be accomplished using reagents such as phosphorus oxychloride or dimethylformamide (DMF) in the presence of oxidizing agents.

The chemical stability and reactivity profile of this compound make it an attractive intermediate for further derivatization. Researchers have explored various strategies to modify its structure, including introducing additional functional groups or altering the connectivity between rings. These modifications aim to enhance its binding affinity to biological targets and improve its pharmacokinetic properties. For example, replacing the aldehyde group with other electron-withdrawing or electron-donating substituents can fine-tune its interaction with proteins and enzymes.

In conclusion, 6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde (CAS No. 1862822-25-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its role as a versatile scaffold for drug discovery underscores its importance in ongoing research efforts aimed at developing novel treatments for various diseases. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play a crucial role in shaping the future of medicinal chemistry.

1862822-25-0 (6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde) 関連製品

- 1708274-88-7((5-cyclopropyl-1H-1,2,4-triazol-3-yl)-(4-methoxyphenyl)methanamine)

- 946346-38-9(3-{2-4-(3-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-methyl-2H,3H,5H-1,3thiazolo3,2-apyrimidin-5-one)

- 272438-84-3(5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide)

- 320424-91-7(3-(2-Chlorophenyl)-5-2-(4-methoxyanilino)vinyl-4-isoxazolecarbonitrile)

- 1033618-49-3((4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate)

- 2172477-62-0(4-(3-hydroxyoxan-3-yl)oxane-4-carboxylic acid)

- 2411318-79-9(1-2-(1,3-dioxaindan-5-yl)pyrrolidin-1-yl-2-chloroethan-1-one)

- 2168301-65-1(1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one)

- 851802-79-4(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 745788-93-6(N-[4-(difluoromethoxy)phenyl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide)